4,4-difluoro-1-{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine
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Description
The compound “4,4-difluoro-1-{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine” is a complex organic molecule. It contains a piperidine ring, which is a common feature in many pharmaceuticals and natural products . The molecule also contains a methoxy group and a dimethylphenyl group, which can contribute to its physical and chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be based on the connectivity of its atoms. It would have a piperidine ring attached to a methoxy-dimethylphenyl group and a methyl-oxazole group . The exact 3D structure would depend on the specific stereochemistry of the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The piperidine nitrogen could act as a nucleophile or base, while the oxazole could potentially undergo reactions at the carbon adjacent to the nitrogen .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the piperidine ring could increase its basicity, while the methoxy group could increase its lipophilicity .Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-[(4,4-difluoropiperidin-1-yl)methyl]-2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24F2N2O2/c1-12-10-17(24-4)13(2)9-15(12)18-22-16(14(3)25-18)11-23-7-5-19(20,21)6-8-23/h9-10H,5-8,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULGRJLWBIIDASP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C)C2=NC(=C(O2)C)CN3CCC(CC3)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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